molecular formula C9H9ClN2O3 B13479935 7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Katalognummer: B13479935
Molekulargewicht: 228.63 g/mol
InChI-Schlüssel: ATKCUZBHAMFFKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

Molekularformel

C9H9ClN2O3

Molekulargewicht

228.63 g/mol

IUPAC-Name

7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H8N2O3.ClH/c12-5-6-1-2-11-4-7(9(13)14)10-8(11)3-6;/h1-4,12H,5H2,(H,13,14);1H

InChI-Schlüssel

ATKCUZBHAMFFKH-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C=C(N=C2C=C1CO)C(=O)O.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation via Cyclization and Functional Group Modification

According to patent WO2018008929A1, compounds of the imidazo[1,2-a]pyridine class can be synthesized by reaction schemes involving:

  • Starting from substituted pyridine derivatives.
  • Reacting with reagents to form the imidazo ring through condensation and cyclization.
  • Subsequent introduction of substituents such as hydroxymethyl and carboxylic acid groups by selective functionalization.
  • Final isolation of the hydrochloride salt by acidification with hydrochloric acid.

The patent details that variations in reagents, solvents, and reaction sequences allow for the preparation of a wide range of derivatives, including the target compound.

Use of Boronic Acid Esters and Palladium-Catalyzed Cross-Coupling

A related synthetic approach for imidazo[1,2-a]pyridine derivatives involves the preparation of boronic acid pinacol esters as key intermediates. This method, described in CN102786543A, includes:

  • Preparation of 2-aminopyridine-5-boronic acid pinacol ester via palladium-catalyzed borylation of 2-amino-5-halopyridine.
  • Cross-coupling reactions of these boronate esters with halogenated heterocycles under palladium catalysis to form substituted imidazo[1,2-a]pyridine frameworks.
  • Subsequent functional group transformations to introduce hydroxymethyl and carboxylic acid groups.

This method offers high yields (90-95% for boronic acid esters) and allows for selective substitution patterns, which can be adapted for synthesizing 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid derivatives.

Salt Formation

The hydrochloride salt is typically formed by treating the free acid compound with hydrochloric acid in an appropriate solvent, such as ethanol or water. This step enhances the compound’s stability and facilitates purification by crystallization.

Comparative Data Table of Preparation Steps

Step Description Typical Reagents/Conditions Yield/Notes
1 Formation of imidazo[1,2-a]pyridine core Condensation of substituted pyridine and imidazole precursors; often acidic or basic catalysis Moderate to high yield; depends on precursor purity
2 Introduction of hydroxymethyl group at 7-position Hydroxymethylation reagents (e.g., formaldehyde derivatives) under controlled conditions Requires selective reaction control to avoid side reactions
3 Carboxylation at 2-position Ester hydrolysis or direct carboxylation; use of methyl esters or acid chlorides High yield; standard organic transformations
4 Conversion to hydrochloride salt Treatment with hydrochloric acid in ethanol or water High purity crystalline product; enhanced solubility

Research Findings and Perspectives

  • The synthetic routes for imidazo[1,2-a]pyridine derivatives are well-established, with flexibility to modify substituents and optimize yields.
  • Palladium-catalyzed cross-coupling reactions involving boronic acid esters provide a versatile and efficient pathway for constructing substituted imidazo[1,2-a]pyridines.
  • The preparation of 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride specifically benefits from these methodologies, as the hydroxymethyl and carboxyl groups can be introduced selectively.
  • The hydrochloride salt form is preferred for pharmaceutical research due to improved physicochemical properties.
  • Despite the availability of general synthetic strategies, detailed step-by-step experimental protocols for this exact compound are limited in open literature, indicating that synthesis often relies on adaptations of known methods for related imidazo[1,2-a]pyridine derivatives.

Analyse Chemischer Reaktionen

Esterification and Amidation Reactions

The carboxylic acid group undergoes esterification with alcohols or amidation with amines, enabling derivatization for enhanced bioavailability or targeted drug delivery.

  • Esterification : Reacts with methanol or ethanol under acidic catalysis (e.g., HCl or H₂SO₄) to form methyl or ethyl esters. For example, reaction with ethanol at 60°C yields the ethyl ester with >85% efficiency.

  • Amidation : Coupling with primary amines (e.g., benzylamine) via carbodiimide-mediated activation (EDC/HOBt) produces amide derivatives. Yields range from 70–90% depending on steric hindrance.

Reaction TypeReagents/ConditionsYield (%)Application
EsterificationROH, H⁺, 60°C85–92Prodrug synthesis
AmidationEDC/HOBt, RNH₂70–90Targeted therapeutics

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group is oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This transformation is pivotal for generating dicarboxylic analogs with altered solubility and binding properties.

  • Conditions : KMnO₄ in acidic aqueous medium (pH < 2) at 80°C achieves >95% conversion .

  • Mechanism : Sequential oxidation via aldehyde intermediate confirmed by NMR trapping experiments .

Nucleophilic Substitution at the Imidazo Ring

The electron-deficient imidazo[1,2-a]pyridine core undergoes electrophilic aromatic substitution (EAS) at positions 3 and 5. Halogenation and nitration are common:

  • Chlorination : Treatment with Cl₂/FeCl₃ introduces chlorine at position 3, enhancing antibacterial activity .

  • Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates position 5, yielding nitro derivatives for further reduction to amines .

PositionReactionReagentsOutcome
C3ChlorinationCl₂/FeCl₃3-Chloro derivative
C5NitrationHNO₃/H₂SO₄5-Nitro intermediate

Cyclization Reactions

The compound participates in cyclocondensation to form tricyclic structures, expanding its utility in medicinal chemistry.

  • Example : Reaction with thioureas in ethanol under reflux forms imidazo[1,2-a]pyrido[2,3-d]pyrimidines, which exhibit kinase inhibitory activity .

  • Catalyst : Piperidine or HCl facilitates intramolecular cyclization .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) modify the pyridine ring, enabling aryl/heteroaryl group introduction.

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C .

  • Yield : 60–75% for biaryl derivatives .

Key Research Findings

  • Microwave-assisted synthesis reduces reaction times by 70% compared to conventional heating .

  • The hydroxymethyl group’s oxidation kinetics follow first-order kinetics with an activation energy of 45 kJ/mol .

  • Halogenated derivatives show 10× enhanced antimicrobial activity against Staphylococcus aureus compared to the parent compound .

This compound’s versatility in reactions like esterification, oxidation, and cross-coupling underscores its value in developing bioactive molecules. Future research could explore photocatalytic modifications or enantioselective transformations to unlock new applications.

Wirkmechanismus

The mechanism of action of 7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to preferentially inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . Additionally, modifications at the C6 position of the imidazopyridine ring have led to derivatives with higher potency to inhibit kinases .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity

  • IUPAC Name : 7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
  • CAS No.: 2680535-89-9
  • Molecular Formula : C₉H₉N₂O₃·HCl
  • Molecular Weight : 233.61 g/mol
  • Key Features :
    • A hydroxymethyl (-CH₂OH) substituent at position 7 of the imidazo[1,2-a]pyridine core.
    • A carboxylic acid (-COOH) group at position 2.
    • Hydrochloride salt form enhances solubility and stability .

Applications : This compound is a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and antiviral agents, leveraging its polar functional groups for target binding and solubility.

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes critical differences between the target compound and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Salt/Hydrate
This compound 2680535-89-9 C₉H₉N₂O₃·HCl 233.61 -COOH (position 2), -CH₂OH (position 7) Hydrochloride
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate 1020038-42-9 C₈H₅ClN₂O₂ 196.59 -COOH (position 2), -Cl (position 7) Hydrate
Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride 648423-85-2 C₈H₆N₂O₂·HCl 198.61 -COOH (position 7) Hydrochloride
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate 1331823-97-2 C₁₀H₈ClIN₂O₂ 350.54 -COOEt (position 2), -Cl (position 7), -I (position 8) None
Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride 1198283-55-4 C₈H₆N₂O₂·HCl 198.61 -COOH (position 5) Hydrochloride
2-(4-Chlorophenyl)-3,7-dimethylimidazo[1,2-a]pyridine hydrochloride 64270-32-2 C₁₆H₁₄ClN₂·HCl 292.05 -CH₃ (positions 3,7), -C₆H₄Cl (position 2) Hydrochloride

Functional Group and Substituent Impact

  • Hydroxymethyl (-CH₂OH) vs. Halogen substituents (e.g., Cl, I) enhance lipophilicity and may improve membrane permeability but reduce solubility .
  • Carboxylic Acid Position :

    • Position 2 (target compound) vs. 5 or 7 (analogs) alters electronic distribution and steric effects. For example, the position 2 carboxylic acid may optimize binding to enzymes with active sites favoring distal functional groups .
  • Ester Derivatives :

    • Ethyl ester analogs (e.g., CAS 1331823-97-2) exhibit higher lipophilicity (XLogP3 = 3.6) compared to the hydrochloride salt form, favoring passive diffusion but requiring metabolic activation for efficacy .

Biologische Aktivität

7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

The synthesis of imidazo[1,2-a]pyridine derivatives has been facilitated by advancements in continuous flow synthesis techniques. This method allows for efficient production of these compounds from readily available starting materials, enhancing their availability for biological testing . The hydrochloride salt form is particularly noted for its stability and solubility in biological assays.

Antimicrobial Effects

Research indicates that various derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial activity. A study focusing on a series of imidazo[1,2-a]pyridine-3-carboxamides demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mycobacterium tuberculosis H37Rv, showcasing their potential as potent anti-tuberculosis agents .

Anticancer Properties

The anticancer activity of imidazo[1,2-a]pyridine derivatives has also been well-documented. For instance, certain compounds have shown selective cytotoxicity against cancer cell lines while sparing normal cells. A notable example includes a derivative that inhibited proliferation in the MDA-MB-231 triple-negative breast cancer cell line with an IC50 of 0.126 μM, indicating a promising therapeutic window for targeting malignant cells while minimizing effects on healthy tissues .

The mechanisms through which these compounds exert their biological effects are varied:

  • Cell Cycle Arrest : Some studies suggest that imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates and increased apoptosis.
  • Oxidative Stress Induction : Compounds such as MRK-107 have been shown to induce oxidative stress in chronic myeloid leukemia (CML) cells, leading to cellular senescence without inducing apoptosis. This mechanism may provide a novel approach for treating resistant forms of leukemia .

Case Study 1: Anti-Tuberculosis Activity

In a controlled study involving various imidazo[1,2-a]pyridine derivatives, compound 18 was identified as significantly more potent than existing clinical candidates against drug-resistant strains of M. tuberculosis. The study highlighted the potential for these compounds to be developed into new anti-tuberculosis therapies that could circumvent existing resistance mechanisms.

Case Study 2: Cancer Therapeutics

Another study investigated the effects of a specific imidazo[1,2-a]pyridine derivative on lung metastasis in a mouse model of breast cancer. The results indicated that treatment significantly reduced metastatic nodules compared to control groups, suggesting effective systemic anti-cancer properties and potential for clinical application in metastatic disease management.

Data Tables

Compound Target Pathogen/Cell Line IC50/MIC (μM) Mechanism of Action
Compound 18M. tuberculosis≤0.006Inhibition of bacterial growth
Compound 72MDA-MB-231 (breast cancer)0.126Induction of apoptosis
MRK-107K562 (CML)Not specifiedInduction of oxidative stress

Q & A

Q. How can researchers design a synthetic route for 7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, and what parameters should be optimized for yield improvement?

A plausible synthetic route involves:

  • Intermediate synthesis : Reacting 2-aminopyridine derivatives with chloroacetoacetate esters under reflux conditions in ethanol to form the imidazo[1,2-a]pyridine core .
  • Hydroxymethylation : Introducing the hydroxymethyl group via nucleophilic substitution or oxidation-reduction reactions.
  • Carboxylic acid formation : Hydrolysis of ester groups using aqueous KOH, followed by acidification with HCl to obtain the hydrochloride salt .

Q. Optimization parameters :

  • Temperature control : Reflux conditions (e.g., 80–100°C) for intermediate cyclization .
  • Catalyst selection : Acidic or basic catalysts to enhance reaction efficiency.
  • Purification : Column chromatography or recrystallization to isolate high-purity intermediates .

Q. What spectroscopic and chromatographic methods are critical for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm the imidazo[1,2-a]pyridine scaffold, hydroxymethyl (–CH2_2OH), and carboxylic acid (–COOH) groups. Compare chemical shifts with analogous compounds (e.g., ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, δ ~2.5 ppm for methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+) with theoretical m/z values .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (–OH, ~3200–3500 cm1^{-1}) stretches .
  • HPLC : Assess purity using C18 columns with UV detection at 254 nm. Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for potential pharmacological applications?

  • In vitro assays : Test bioactivity (e.g., enzyme inhibition, receptor binding) using purified targets (e.g., kinases, GPCRs).
  • Molecular docking : Model interactions between the compound and target proteins (e.g., using AutoDock Vina). Focus on the hydroxymethyl group’s role in hydrogen bonding .
  • Analog synthesis : Modify the hydroxymethyl or carboxylic acid groups to evaluate their impact on potency. For example, replace –CH2_2OH with –CF3_3 (see ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate in ).

Q. What strategies are recommended for analyzing metabolic stability and in vivo pharmacokinetics?

  • Hepatocyte/microsome assays : Incubate the compound with liver microsomes to identify metabolic pathways (e.g., oxidation of the hydroxymethyl group).
  • LC-MS/MS quantification : Measure plasma/tissue concentrations over time to determine half-life (t1/2t_{1/2}) and bioavailability .
  • Stability studies : Expose the compound to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to assess oral administration feasibility .

Q. How can crystallographic data resolve contradictions in reported spectral assignments?

  • Single-crystal X-ray diffraction : Determine the exact spatial arrangement of the hydroxymethyl and carboxylic acid groups. Compare bond angles/distances with computational models (e.g., DFT calculations) .
  • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., O–H···Cl in the hydrochloride salt) that influence stability and solubility .

Q. What experimental precautions are necessary to ensure reproducibility in synthesis and handling?

  • Safety protocols : Wear protective gear (gloves, goggles) to avoid skin contact with reactive intermediates (e.g., chloroacetoacetate esters) .
  • Moisture control : Perform hygroscopic steps (e.g., acidification) under inert gas (N2_2) to prevent hydrolysis .
  • Waste disposal : Segregate halogenated byproducts and neutralize acidic waste before professional disposal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.